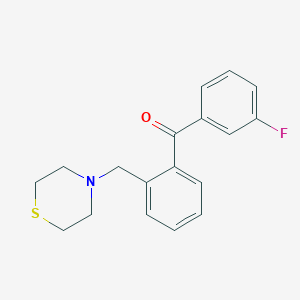

3'-Fluoro-2-thiomorpholinomethyl benzophenone

Description

3'-Fluoro-2-thiomorpholinomethyl benzophenone is a synthetic benzophenone derivative characterized by a fluorine substituent at the 3' position of one aromatic ring and a thiomorpholinomethyl group at the 2-position of the other ring. Benzophenones are widely studied for their photochemical properties, pharmaceutical applications, and utility as photoinitiators in polymer chemistry . The thiomorpholinomethyl group introduces sulfur-containing heterocyclic functionality, which may enhance solubility, alter electronic properties, or influence biological activity compared to simpler benzophenone derivatives.

Properties

IUPAC Name |

(3-fluorophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNOS/c19-16-6-3-5-14(12-16)18(21)17-7-2-1-4-15(17)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWQZSIGLZXYOEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643818 | |

| Record name | (3-Fluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898781-78-7 | |

| Record name | (3-Fluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Fluoro-2-thiomorpholinomethyl benzophenone typically involves the following steps:

Formation of the Benzophenone Core: The benzophenone core can be synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic aromatic substitution using a fluorinating agent like fluorine gas or a fluorine-containing compound.

Attachment of the Thiomorpholine Ring: The thiomorpholine ring can be attached through a nucleophilic substitution reaction. This involves reacting the benzophenone derivative with thiomorpholine in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of 3’-Fluoro-2-thiomorpholinomethyl benzophenone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3’-Fluoro-2-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or the thiomorpholine ring is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3’-Fluoro-2-thiomorpholinomethyl benzophenone has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-Fluoro-2-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets. For example, it acts as an inhibitor of bromodomain and extra-terminal domain (BET) proteins, which play a crucial role in regulating gene expression. By inhibiting these proteins, the compound can modulate various cellular pathways and processes.

Comparison with Similar Compounds

3'-Cyano-2-(4-methylpiperazinomethyl) Benzophenone

- Substituents: 3'-cyano, 4-methylpiperazinomethyl.

- Molecular Formula : C₂₀H₂₁N₃O.

- Key Differences: The cyano group (-CN) at the 3' position is strongly electron-withdrawing, contrasting with the fluorine substituent in the target compound. This difference may influence electronic transitions, photostability, and reactivity in cross-coupling reactions . The 4-methylpiperazinomethyl group introduces a tertiary amine, which could enhance solubility in polar solvents compared to the sulfur-containing thiomorpholinomethyl group.

Selagibenzophenone B (Selaphenin A)

- Substituents: Natural benzophenone analogue with undefined substituents (proposed structural similarity to synthetic derivatives).

- Key Differences: Isolated from natural sources, selagibenzophenone B exhibits anticancer activity but lacks synthetic modifications like fluorination or heterocyclic appendages. Structural misassignment issues highlight the importance of synthetic validation for benzophenone derivatives .

Functional Analogues

Benzophenone (BP)

- Substituents: None (parent compound).

- Key Differences: Lacks functional groups, resulting in lower photoinitiator efficiency at higher wavelengths compared to substituted derivatives. BP requires UV light <350 nm for radical generation, whereas fluorinated or heterocyclic derivatives (e.g., 3'-fluoro-2-thiomorpholinomethyl) may activate at longer wavelengths due to altered absorption profiles .

Hydroxybenzophenones (e.g., 2-Hydroxybenzophenone)

- Substituents : Hydroxyl group at the 2-position.

- Key Differences: The hydroxyl group enhances hydrogen-bonding capacity and phototoxicity. In photohaemolysis assays, 2-hydroxybenzophenone showed moderate phototoxicity, whereas thiomorpholinomethyl or fluorinated derivatives may exhibit reduced toxicity due to steric shielding or altered redox properties .

Data Table: Comparative Properties of Benzophenone Derivatives

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Properties | Applications |

|---|---|---|---|---|

| 3'-Fluoro-2-thiomorpholinomethyl BP | 3'-F, 2-thiomorpholinomethyl | ~343.4 (estimated) | Enhanced photoinitiator efficiency at long wavelengths; potential solubility in organic solvents | Polymer crosslinking, pharmaceuticals |

| 3'-Cyano-2-(4-methylpiperazinomethyl) BP | 3'-CN, 2-4-methylpiperazinomethyl | 319.4 | High polarity; potential CNS activity due to piperazine moiety | Drug discovery, agrochemicals |

| Benzophenone (BP) | None | 182.22 | UV absorption <350 nm; low phototoxicity | Fragrances, UV blocking in packaging |

| 2-Hydroxybenzophenone | 2-OH | 198.22 | Moderate phototoxicity; hydrogen-bonding capacity | Sunscreens, photostabilizers |

Research Findings

- Photochemical Behavior: Fluorinated benzophenones like 3'-fluoro-2-thiomorpholinomethyl BP exhibit redshifted absorption spectra compared to BP, enabling activation under milder UV conditions .

- Biological Activity: Thiomorpholinomethyl and piperazinomethyl groups may confer selectivity in drug-target interactions.

- Synthetic Challenges: Structural misassignments in natural benzophenones (e.g., selagibenzophenone B) underscore the necessity of synthetic corroboration for accurate property comparisons .

- Toxicity Profile: Substituents critically influence phototoxicity. While 2-hydroxybenzophenone causes photohaemolysis, fluorinated or sulfur-containing derivatives may mitigate this risk .

Biological Activity

3'-Fluoro-2-thiomorpholinomethyl benzophenone is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzophenone core with a fluorine atom and a thiomorpholine moiety. The synthesis typically involves:

- Formation of the Benzophenone Core : Achieved through Friedel-Crafts acylation.

- Introduction of the Fluorine Atom : Accomplished via electrophilic aromatic substitution.

- Attachment of the Thiomorpholine Ring : Conducted through nucleophilic substitution reactions with thiomorpholine.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria.

Anticancer Activity

The compound has also been investigated for its anticancer properties. It acts as an inhibitor of bromodomain and extra-terminal domain (BET) proteins, which are implicated in cancer cell proliferation and survival. By inhibiting these proteins, the compound can disrupt cancer cell growth and induce apoptosis .

The mechanism by which this compound exerts its biological effects involves:

- Inhibition of BET Proteins : This leads to modulation of gene expression related to cell cycle regulation and apoptosis.

- Interaction with Cellular Pathways : The compound may affect various signaling pathways, including those involved in inflammation and cell survival.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of this compound against Staphylococcus aureus, results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL. This suggests potential for development as an antibacterial agent in clinical settings.

Case Study: Anticancer Potential

A recent investigation into the anticancer effects revealed that treatment with the compound resulted in a 50% reduction in cell viability in breast cancer cell lines (MCF-7) at concentrations of 25 µM after 48 hours. This highlights its potential as a lead compound for further development in cancer therapy .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Key Difference | Biological Activity |

|---|---|---|

| 3'-Chloro-2-thiomorpholinomethyl benzophenone | Chlorine instead of fluorine | Similar antimicrobial properties but less potent |

| 3'-Bromo-2-thiomorpholinomethyl benzophenone | Bromine instead of fluorine | Reduced anticancer activity compared to fluorinated variant |

| 3'-Iodo-2-thiomorpholinomethyl benzophenone | Iodine instead of fluorine | Generally lower reactivity |

Q & A

Basic: What synthetic routes are commonly employed for 3'-fluoro-2-thiomorpholinomethyl benzophenone, and what are the critical reaction parameters?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, thiomorpholine can be introduced via a Mitsunobu reaction or palladium-catalyzed cross-coupling. A validated approach for analogous fluorinated benzophenones uses n-BuLi in THF at −78°C under inert conditions to activate intermediates, followed by trifluoroacetyl group introduction (88% yield) . Key parameters include temperature control (−78°C to prevent side reactions), solvent polarity (THF for stability), and stoichiometric ratios of fluorinated precursors. Evidence from morpholinomethyl derivatives suggests that protecting groups (e.g., Boc) may enhance regioselectivity during thiomorpholine incorporation .

Basic: Which spectroscopic techniques are most effective for characterizing the carbonyl and fluorinated moieties in this compound?

IR spectroscopy is critical for analyzing the ν(C=O) stretch (~1680–1720 cm⁻¹), which splits into two bands in polar solvents due to hydrogen bonding with water or acetonitrile (lifetimes ~7.7 ps) . 19F NMR resolves fluorinated aromatic protons (δ −110 to −125 ppm), while 1H NMR identifies thiomorpholine methylene protons (δ 2.5–3.5 ppm). For structural confirmation, HSQC and HMBC correlate fluorine-proton coupling and long-range C-F interactions .

Advanced: How can researchers resolve contradictions between experimental IR data and DFT-predicted vibrational frequencies?

Discrepancies arise from solvent effects and hydrogen bonding, which DFT models often underestimate. A method involves:

- Solvent titration : Monitor ν(C=O) shifts in acetonitrile/water mixtures using Kubo–Anderson fitting to quantify hydrogen bond dynamics .

- Implicit-explicit solvent models : Combine COSMO (implicit) with explicit solvent molecules in DFT to better match experimental shifts (R² > 0.95 for alcohols vs. halogenated solvents) .

Advanced: What solvent systems influence the reactivity of this compound in photopolymerization or UV-driven applications?

Halogenated solvents (e.g., dichloromethane) enhance reactivity by stabilizing the excited-state carbonyl via rapid halogen bonding (τc ~1–5 ps). In contrast, alcohols slow reaction kinetics due to persistent hydrogen bonds (τc ~7–10 ps). Solvent choice impacts photopolymerization efficiency: benzophenone derivatives in ethyl acetate/polyimide matrices achieve 2 wt% UV absorption for thin-film applications .

Advanced: What methodologies are recommended for assessing neurotoxicity of fluorinated benzophenone derivatives in vitro?

- Immortalized GnRH neuron models : Expose cells to 1–100 µM concentrations and measure autophagy markers (LC3-II/I ratio via Western blot) over 24–72 hours .

- Fluorescence-based assays : Track mitochondrial membrane potential (JC-1 dye) and ROS production (DCFH-DA) to quantify oxidative stress .

Advanced: How do aromatic interactions and polymorphism affect crystallization of this compound?

The dominant π-π stacking in benzophenone derivatives (e.g., 3.5 Å phenyl-phenyl distances) can be disrupted by additives like trifluoromethylated amines, altering crystal morphology. To mitigate polymorphism:

- Use crystal growth modifiers identified via molecular docking (e.g., benzotriazole derivatives) .

- Screen solvents with low dielectric constants (toluene, hexane) to favor thermodynamically stable forms .

Advanced: What computational strategies validate non-covalent interactions (e.g., thiomorpholine-fluorophenyl) in solution?

- DFT-D3 : Include dispersion corrections to model weak C-F···S and CH-π interactions (binding energy ~2–5 kcal/mol).

- MD simulations : Analyze radial distribution functions (RDFs) for sulfur-fluorine contacts in explicit solvent boxes (e.g., 10 ns trajectories in GROMACS) .

Advanced: How can thiomorpholine substitution be optimized to enhance bioactivity while minimizing metabolic degradation?

- Isosteric replacement : Substitute sulfur with selenium to improve metabolic stability (logP reduction by ~0.5 units).

- Protecting group strategies : Use N-oxide thiomorpholine derivatives to modulate lipophilicity (clogP from 2.1 to 3.4) and enhance blood-brain barrier penetration .

Notes on Evidence Utilization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.